molecular formula C17H18ClN3S B2821864 N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 399002-86-9

N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No.: B2821864
CAS No.: 399002-86-9
M. Wt: 331.86
InChI Key: XRFCUIFRWRWNSC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a heterocyclic compound featuring a piperidine core substituted with a pyridin-3-yl group at position 2 and a carbothioamide moiety linked to a 3-chlorophenyl group at position 1. Its structure combines aromatic (pyridine, chlorophenyl) and aliphatic (piperidine) components, with the carbothioamide group (-N-CS-N-) providing unique electronic and hydrogen-bonding properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3S/c18-14-6-3-7-15(11-14)20-17(22)21-10-2-1-8-16(21)13-5-4-9-19-12-13/h3-7,9,11-12,16H,1-2,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFCUIFRWRWNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18ClN3S. The compound features:

  • Piperidine Ring : A six-membered ring containing nitrogen.
  • Pyridine Moiety : A nitrogen-containing aromatic ring.
  • Chlorophenyl Group : A phenyl ring substituted with a chlorine atom.
  • Carbothioamide Group : A functional group containing sulfur.

This structural configuration influences the compound's interaction with various biological targets, making it a subject of extensive research.

The biological activity of this compound is attributed to its ability to interact with several molecular targets:

  • Enzymatic Inhibition : Piperidine derivatives often inhibit key enzymes involved in signaling pathways, such as kinases and proteases .
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, potentially offering neuroprotective effects and influencing behaviors related to mood and cognition .
  • Ion Channel Interaction : It may affect voltage-gated ion channels, which are crucial for neuronal excitability and membrane stabilization.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

StudyFindings
Demonstrated that similar compounds inhibit cancer cell lines with IC50 values in low micromolar ranges.
Highlighted the structure-activity relationship (SAR) indicating that modifications to the piperidine structure enhance anticancer activity.

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity against various pathogens. Its effectiveness varies depending on the specific structure and substituents present on the rings.

PathogenActivity
BacteriaEffective against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL.
FungiExhibited moderate antifungal activity against Candida species.

Case Studies

  • In Vitro Studies : A study focused on the inhibition of human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against specific cancers .
  • Pharmacokinetics : Research into the pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .

Comparison with Similar Compounds

Structural Analog: N-(4-(N,N-dimethylsulfamoyl)phenyl)-4-(hydroxy(phenyl)(pyridin-2-yl)methyl)piperidine-1-carbothioamide

  • Key Differences :
    • Replaces the 3-chlorophenyl group with a dimethylsulfamoylphenyl substituent.
    • Incorporates a hydroxy(phenyl)(pyridin-2-yl)methyl group at position 4 of the piperidine ring.
  • Functional Impact :
    • The sulfamoyl group (-SO₂-NMe₂) enhances hydrophilicity compared to the chlorophenyl group.
    • The pyridin-2-yl substituent may alter binding interactions compared to pyridin-3-yl in the target compound.

Structural Analog: N-(3-Chlorophenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

  • Key Differences :
    • Replaces the piperidine-carbothioamide core with a triazolylthio-acetamide scaffold.
    • Retains the 3-chlorophenyl and pyridin-3-yl groups.
  • The thioacetamide linker (-S-CO-NH-) may reduce conformational rigidity compared to the piperidine-carbothioamide structure.
  • Activity: Not explicitly stated, but triazole derivatives often exhibit antimicrobial or anticancer properties .

Pyridine-Based Enzyme Inhibitors: UDO and UDD

  • Key Differences: UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone. UDD: N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
  • Functional Impact :
    • Both contain trifluoromethylphenyl and piperazine/piperidine groups, enhancing metabolic stability.
    • UDO’s ketone group contrasts with the carbothioamide in the target compound.
  • Activity: These compounds inhibit the CYP51 enzyme (critical in ergosterol synthesis) and show efficacy against Trypanosoma cruzi, comparable to posaconazole .

Antimicrobial Analogs: 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide

  • Key Differences :
    • Substitutes the piperidine-pyridinyl core with a benzoimidazolylthio-acetamide structure.
  • The thioether linkage (-S-) may improve membrane permeability.
  • Activity : Synthesized as part of antimicrobial studies, suggesting possible antibacterial or antiparasitic applications .

Physicochemical and Pharmacological Comparison Table

Compound Name Core Structure Key Substituents Notable Activity/Properties Reference
Target Compound Piperidine-carbothioamide 3-Chlorophenyl, pyridin-3-yl Potential enzyme inhibition
N-(4-(N,N-dimethylsulfamoyl)phenyl)-... Piperidine-carbothioamide Dimethylsulfamoylphenyl, pyridin-2-yl CNS-targeting PET ligand
UDO Piperazine-ethanone Trifluoromethylphenyl, pyridin-3-yl CYP51 inhibition (anti-parasitic)
2-(Benzoimidazolylthio)-N-(3-chlorophenyl)... Benzoimidazole-thioacetamide Benzoimidazolylthio, 3-chlorophenyl Antimicrobial
N-(3-Chlorophenyl)-3-(piperidin-1-ylsulfonyl)... Benzamide-sulfonyl Piperidinylsulfonyl, 3-chlorophenyl Unknown (structural analog)

Key Structural and Functional Insights

  • Carbothioamide vs.
  • Piperidine vs. Piperazine/Triazole Cores : Piperidine’s six-membered ring provides conformational flexibility, while piperazine (in UDO/UDD) introduces additional basic nitrogen atoms, altering solubility and charge distribution .
  • Chlorophenyl vs. Trifluoromethylphenyl : The 3-chlorophenyl group balances lipophilicity and steric bulk, whereas trifluoromethylphenyl (in UDO/UDD) improves metabolic stability and electron-withdrawing effects .

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